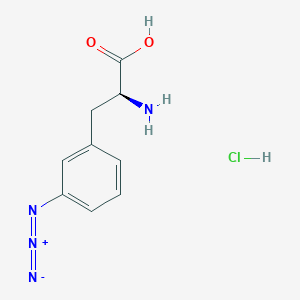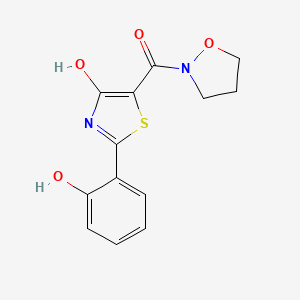
TRPM8 antagonist 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRPM8 antagonist 3 is a compound that inhibits the activity of the transient receptor potential melastatin subtype 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents like menthol. It plays a significant role in sensory perception, particularly in detecting cold and pain. This compound has been studied for its potential therapeutic applications in various medical conditions, including pain management and cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TRPM8 antagonist 3 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is typically synthesized through a series of condensation and cyclization reactions. For example, the reaction between an aromatic aldehyde and an amine can form an imine intermediate, which is then cyclized to form the core structure.
Functionalization: The core structure is further functionalized by introducing various substituents through reactions such as alkylation, acylation, and halogenation. These reactions are carried out under controlled conditions, often using catalysts and specific reagents to achieve the desired functional groups.
Purification: The final product is purified using techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) to obtain this compound in high purity
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to larger quantities. This requires optimization of reaction conditions, selection of suitable solvents, and efficient purification methods. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process .
化学反应分析
Types of Reactions
TRPM8 antagonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
Pain Management: By inhibiting TRPM8, the compound can reduce cold-induced pain and hypersensitivity, making it a potential therapeutic agent for conditions like neuropathic pain and migraine
Cancer Treatment: TRPM8 is overexpressed in several types of cancer, including prostate and pancreatic cancer. .
Inflammatory Diseases: The compound’s ability to modulate TRPM8 activity has implications for treating inflammatory conditions, as TRPM8 is involved in inflammatory pain pathways
Other Applications: TRPM8 antagonist 3 is also being explored for its potential in treating conditions like overactive bladder, dry eye disease, and metabolic disorders
作用机制
TRPM8 antagonist 3 exerts its effects by binding to the TRPM8 ion channel and inhibiting its activity. This prevents the influx of calcium ions into cells, which is a key step in the activation of TRPM8. By blocking this pathway, the compound can reduce the sensation of cold and pain. Additionally, this compound can interfere with signaling pathways involved in cancer cell proliferation and metastasis, further highlighting its therapeutic potential .
相似化合物的比较
TRPM8 antagonist 3 is part of a broader class of TRPM8 antagonists, each with unique structural features and pharmacological properties. Some similar compounds include:
AMTB: Another TRPM8 antagonist that has shown efficacy in reducing cold-induced pain and hypersensitivity.
BCTC: A potent TRPM8 antagonist with applications in pain management and cancer treatment.
M8-B: A TRPM8 antagonist that has demonstrated potential in treating inflammatory and metabolic disorders.
Compared to these compounds, this compound may offer unique advantages in terms of potency, selectivity, and metabolic stability, making it a valuable candidate for further research and development .
属性
分子式 |
C13H12N2O4S |
|---|---|
分子量 |
292.31 g/mol |
IUPAC 名称 |
[4-hydroxy-2-(2-hydroxyphenyl)-1,3-thiazol-5-yl]-(1,2-oxazolidin-2-yl)methanone |
InChI |
InChI=1S/C13H12N2O4S/c16-9-5-2-1-4-8(9)12-14-11(17)10(20-12)13(18)15-6-3-7-19-15/h1-2,4-5,16-17H,3,6-7H2 |
InChI 键 |
BKUQCBLRBYEPFS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(OC1)C(=O)C2=C(N=C(S2)C3=CC=CC=C3O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



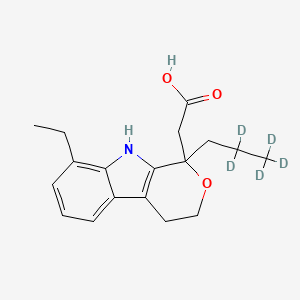
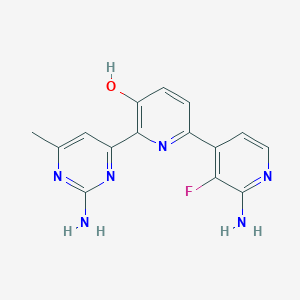
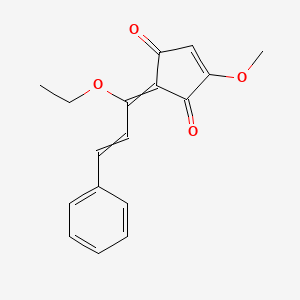
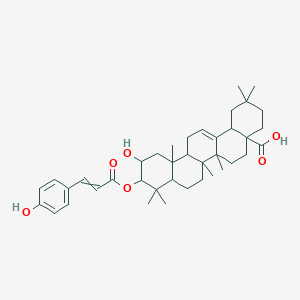
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
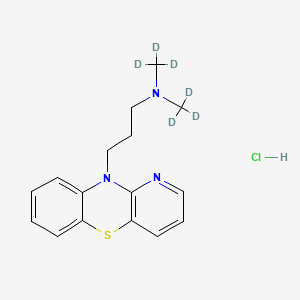
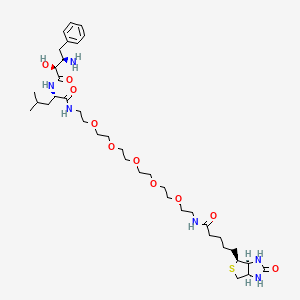



![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
